N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C18H17N5O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5O2S2/c1-9-10(2)27-17-15(9)16(25)21-13(22-17)7-26-8-14(24)23-18-19-11-5-3-4-6-12(11)20-18/h3-6H,7-8H2,1-2H3,(H,21,22,25)(H2,19,20,23,24) |
InChI Key |
SLXNSHUDLMOQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
Preparation Methods
Formation of 1H-Benzimidazol-2-amine
The benzimidazole moiety is synthesized via cyclization of o-phenylenediamine derivatives. A widely adopted method involves refluxing o-phenylenediamine with trichloroacetyl isocyanate in dichloromethane, yielding N-(1H-benzimidazol-2-yl)acetamide intermediates. Alternatively, protection of the amine group using para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water mixtures ensures regioselectivity during subsequent reactions. For instance, reacting 2-aminobenzimidazole with chloroacetyl chloride at 0°C in anhydrous dichloromethane produces 2-chloro-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide, which is purified via recrystallization in ethanol (82% yield).
Introduction of the Acetamide Side Chain
The acetamide group is introduced through nucleophilic substitution. Treating 2-chloro-N-(1H-benzimidazol-2-yl)acetamide with potassium iodide and substituted amines in dimethylformamide (DMF) at room temperature facilitates the formation of secondary acetamides. For the target compound, this step is modified to incorporate a thiol (-SH) group. Reaction with thiourea in ethanol under reflux replaces the chloride with a thiol, yielding 2-mercapto-N-(1H-benzimidazol-2-yl)acetamide. Spectral confirmation includes FT-IR absorption at 1685 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch), alongside ¹H-NMR resonances at δ 4.21 ppm (CH₂-S) and δ 12.3 ppm (NH).
Preparation of the Thienopyrimidine Fragment
Construction of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea. A reported method involves heating ethyl 2-amino-4-methylthiophene-3-carboxylate with urea at 180°C, forming 4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2(1H)-one. To introduce the 5,6-dimethyl substituents, methyl groups are added via Friedel-Crafts alkylation using methyl iodide and aluminum chloride, followed by oxidation with hydrogen peroxide to yield 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine.
Functionalization with a Chloromethyl Group
The chloromethyl substituent is introduced at position 2 of the thienopyrimidine through a Vilsmeier-Haack reaction. Treating 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 80°C generates 2-chloromethyl-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine. The product is characterized by ¹³C-NMR signals at δ 45.8 ppm (CH₂Cl) and δ 165.2 ppm (C=O).
Coupling of Benzimidazole-Acetamide and Thienopyrimidine Fragments
Sulfanyl Bridge Formation
The final coupling is achieved via nucleophilic substitution between 2-mercapto-N-(1H-benzimidazol-2-yl)acetamide and 2-chloromethyl-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine. In a mixture of acetone and potassium carbonate (K₂CO₃), the thiolate anion attacks the chloromethyl group, forming the sulfanyl linkage. The reaction proceeds at 60°C for 6 hours, yielding the target compound in 68–72% yield after recrystallization from ethanol.
Optimization and Mechanistic Considerations
Key parameters affecting yield include:
-
Solvent polarity : Acetone enhances nucleophilicity of the thiolate compared to DMF or THF.
-
Base strength : K₂CO₃ outperforms weaker bases like NaHCO₃ due to complete deprotonation of the thiol.
-
Temperature : Elevated temperatures (60–70°C) reduce reaction time without promoting side reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
FT-IR : Peaks at 3197 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-S-C).
-
¹H-NMR (DMSO-d₆): δ 2.21 (s, 6H, CH₃), δ 3.89 (s, 2H, SCH₂), δ 4.52 (s, 2H, NCH₂), δ 7.24–7.86 (m, 4H, benzimidazole-H), δ 12.1 (s, 1H, OH).
-
¹³C-NMR : δ 22.4 (CH₃), 35.2 (SCH₂), 45.1 (NCH₂), 115.6–148.9 (aromatic carbons), 168.9 (C=O).
Purity and Yield Optimization
Recrystallization from ethanol yields needle-like crystals with a melting point of 159–161°C. Column chromatography (silica gel, ethyl acetate/hexane 3:7) further purifies the product to >95% purity, as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
Method A offers higher yields and purity, while Method B reduces step count but requires stringent temperature control.
Challenges and Mitigation Strategies
-
Regioselectivity in thienopyrimidine substitution : Use of electron-donating methyl groups directs chloromethylation to position 2.
-
Thiol oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
-
Byproduct formation : Excess K₂CO₃ (1.5 equiv) minimizes alkylation of the benzimidazole NH group .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are promising for therapeutic applications:
Anticancer Activity
Research indicates that compounds with a benzimidazole core often demonstrate significant anticancer properties. For instance, derivatives have been shown to inhibit the proliferation of various cancer cell lines, including colorectal carcinoma (HCT116) with IC50 values lower than conventional chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Properties
N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies reveal that certain derivatives exhibit significant minimum inhibitory concentrations (MICs), indicating their potential as effective antimicrobial agents .
Enzyme Inhibition
The compound has been noted for its ability to inhibit key enzymes involved in metabolic pathways. For example, its derivatives have shown effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for Alzheimer's disease treatment . Additionally, the compound may act on dihydrofolate reductase (DHFR), an important target in antimicrobial therapies .
Case Studies
Several studies highlight the compound's potential applications:
- Anticancer Study : A study evaluated various benzimidazole derivatives against HCT116 cells and found that certain compounds exhibited IC50 values significantly lower than 5-FU, suggesting a stronger anticancer effect .
- Antimicrobial Evaluation : Research conducted on synthesized derivatives demonstrated promising antimicrobial activity against multiple bacterial strains with MIC values indicating effectiveness comparable to standard antibiotics .
- Enzyme Inhibition Studies : In silico studies have suggested that modifications to the benzimidazole structure can enhance enzyme inhibition properties, potentially leading to new treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Similarities and Variations
The target compound shares a common benzimidazole-sulfanyl acetamide backbone with several derivatives reported in the literature (Table 1). Key structural distinctions arise from substituents on the acetamide nitrogen and the sulfanyl-linked heterocycle.
Table 1. Structural Comparison of Key Analogs
Key Observations:
- Thienopyrimidine vs. Simpler Heterocycles: The target compound’s thienopyrimidine group introduces a fused bicyclic system with hydroxy and dimethyl substituents, likely enhancing π-π stacking and hydrogen-bonding interactions compared to simpler aryl or pyrazolyl groups in analogs like 4a or 4h .
- Sulfanyl Linkage : Unlike analogs with direct benzimidazole-acetamide bonds (e.g., 28–31 ), the sulfanyl bridge in the target compound may improve metabolic stability or modulate electronic effects.
Physicochemical Data:
- Melting Points: Analogs like 4a (m.p. 206–207°C ) and 4h (m.p. 135–138°C ) show variability dependent on substituent bulk and polarity. The target compound’s thienopyrimidine group may increase melting points due to enhanced crystallinity.
- Solubility: The hydroxy and dimethyl groups on the thienopyrimidine ring could improve aqueous solubility compared to non-polar analogs like 4i .
Biological Activity
N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunomodulation. This article explores the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The synthesis involves the reaction of 1H-benzimidazole derivatives with thienopyrimidine moieties, leading to the formation of various derivatives with potential bioactivity.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Benzimidazole Core | Benzimidazole |
| Thienopyrimidine Moiety | Thienopyrimidine |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For example, compounds similar to this compound have shown significant inhibition of cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.
Case Study: Inhibition of Cell Proliferation
A study conducted on a series of benzimidazole derivatives indicated that specific modifications at the 2-position significantly enhanced their cytotoxicity against human cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range, suggesting strong antitumor activity .
Immunomodulatory Effects
The compound also exhibits immunomodulatory properties. Research has shown that benzimidazole derivatives can inhibit the activity of H+/K+-ATPases in T cells, leading to altered intracellular pH levels and subsequent inhibition of T cell proliferation. This mechanism suggests potential applications in autoimmune diseases and transplant rejection .
Table 2: Summary of Immunomodulatory Effects
Pharmacological Insights
In silico studies using platforms like PASS have predicted that compounds with similar structures possess favorable pharmacokinetic profiles and lower toxicity compared to established drugs like benznidazole . These findings encourage further exploration into their therapeutic potential.
Q & A
Q. What in vitro models best validate the compound’s mechanism of action?
- Answer: Use cell-free assays (e.g., recombinant enzyme inhibition) to isolate target effects. CRISPR-edited cell lines (KO for the putative target) confirm on-target activity. Transcriptomic profiling (RNA-seq) identifies downstream pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
